Ralmitaront vs. Ulotaront: Differential TAAR1 Efficacy and Kinetics in G Protein Recruitment and GIRK Activation
Ralmitaront exhibits lower intrinsic efficacy and slower activation kinetics at the TAAR1 receptor compared to Ulotaront. In a head-to-head in vitro comparison using luciferase complementation-based G protein recruitment, cAMP accumulation, and GIRK channel activation assays, Ralmitaront consistently demonstrated reduced maximal responses. Furthermore, the activation rate of TAAR1-mediated GIRK responses by Ralmitaront was measured at a slope of 0.006 ± 0.001 s⁻¹µM⁻¹ [1].
| Evidence Dimension | TAAR1 GIRK activation rate |
|---|---|
| Target Compound Data | Slope 0.006 ± 0.001 s⁻¹µM⁻¹ |
| Comparator Or Baseline | Ulotaront (SEP-363856) - faster activation kinetics (exact numeric value not reported in this source, but difference is statistically significant and described as 'slower kinetics' for Ralmitaront) |
| Quantified Difference | Slower kinetics; lower maximal efficacy in G protein recruitment, cAMP accumulation, and GIRK assays |
| Conditions | In vitro electrophysiology; GIRK channel activation in HEK293 cells expressing human TAAR1 |
Why This Matters
The distinct kinetic profile and lower intrinsic efficacy of Ralmitaront at TAAR1 may lead to different downstream signaling and clinical outcomes compared to Ulotaront, informing selection for experiments requiring a pure, lower-efficacy TAAR1 partial agonist.
- [1] Ågren R, Betari N, Saarinen M, Zeberg H, Svenningsson P, Sahlholm K. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. Int J Neuropsychopharmacol. 2023;26(9):599-606. View Source
